molecular formula C18H18N4O4 B3006198 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide CAS No. 879458-73-8

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Cat. No.: B3006198
CAS No.: 879458-73-8
M. Wt: 354.366
InChI Key: MMJSMUHREOUBDM-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a heterocyclic compound featuring a pyrazole core substituted with a 2-methoxyphenyl group at position 4 and a hydroxy phenoxy moiety at position 2.

Properties

IUPAC Name

2-[3-hydroxy-4-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-25-16-5-3-2-4-12(16)14-9-20-22-18(14)13-7-6-11(8-15(13)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJSMUHREOUBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by its attachment to a phenoxyacetohydrazide moiety. The reaction conditions often include the use of methanol as a solvent and stirring at room temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxy and pyrazolyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenoxy or pyrazolyl rings.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, particularly in lung cancer cell lines such as A549. Studies suggest that the presence of the pyrazole moiety enhances the compound's ability to inhibit cell proliferation through apoptotic pathways .
  • Case Studies : In vitro studies demonstrated that derivatives similar to this compound can act as effective growth inhibitors against various cancer cell lines, showcasing IC50 values that indicate potent activity against tumor growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Spectrum of Activity : It exhibits broad-spectrum activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Clinical Relevance : Pyrazole derivatives have been noted for their potential in treating infections caused by resistant strains of bacteria, making them candidates for further development in antibiotic therapies .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented:

  • Mechanism : These compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
  • Research Findings : Animal models have shown that related compounds provide significant pain relief comparable to conventional analgesics, indicating their potential use in pain management .

Synthesis and Derivative Development

The synthesis of 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often starts from commercially available pyrazole derivatives and phenolic compounds.
  • Methodology : Techniques such as refluxing, condensation reactions, and purification through crystallization are commonly employed to obtain the final product with high purity levels .

Drug Development

Given the promising biological activities observed, further research is warranted to explore:

  • In vivo Studies : Conducting comprehensive animal studies to evaluate the pharmacokinetics and toxicity profiles.
  • Formulation Development : Investigating various formulations (e.g., nanoparticles, liposomes) to enhance bioavailability and target specificity.

Mechanistic Studies

Understanding the detailed mechanisms by which this compound exerts its effects can lead to more targeted therapies:

  • Molecular Docking Studies : These can elucidate interactions with specific receptors or enzymes involved in disease processes.
  • Biomarker Identification : Identifying biomarkers associated with response to treatment could personalize therapy for better outcomes.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and pyrazolyl groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. These interactions can affect various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1. Trifluoromethyl-Substituted Pyrazole Derivatives The compound 2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenoxy]acetohydrazide (CAS: 879464-60-5) shares structural similarity but differs by having a trifluoromethyl (-CF₃) group at position 5 of the pyrazole ring and a 4-methoxyphenyl substituent . Key comparisons include:

  • Molecular Weight and LogP: Target Compound (hypothesized): Molecular weight ~400–420 g/mol; XLogP ~2.5–3.0 (estimated based on 2-methoxyphenyl’s moderate lipophilicity). Trifluoromethyl Analog: Molecular weight 422.4 g/mol, XLogP 2.6 .

2.1.2. Pyridazinone-Based Acetohydrazides Compounds like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide () feature a pyridazinone core instead of pyrazole. Differences include:

  • Heterocyclic Core: Pyridazinone’s additional oxygen atom introduces polar interactions, while pyrazole’s dual nitrogen atoms favor hydrogen bonding.
  • Synthetic Yields: Pyridazinone derivatives report yields up to 99% via hydrazine-mediated reactions , whereas pyrazole-based syntheses (e.g., ) achieve ~80–85% yields under reflux conditions .
Physicochemical Properties

Hydrogen Bonding and Solubility

  • The target compound’s hydroxy phenoxy and acetohydrazide groups provide 4 H-bond donors and 9 acceptors (analogous to CAS 879464-60-5) , enhancing solubility in polar solvents.
  • In contrast, 2-(2-chlorophenoxy)-N′-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide () lacks a hydroxy group, reducing H-bond capacity (3 donors, 6 acceptors) and solubility.

Steric and Electronic Effects

  • 2-Methoxyphenyl vs.
  • Trifluoromethyl vs. Methoxy : The -CF₃ group () is electron-withdrawing, lowering electron density on the pyrazole ring, whereas methoxy groups (-OCH₃) are electron-donating, altering reactivity in electrophilic substitution.

Biological Activity

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The molecular formula of 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is C17H18N4O4C_{17}H_{18}N_{4}O_{4}. Its structure features a hydrazide linkage, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound through various assays. For instance, it has exhibited significant cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer) : The compound demonstrated an IC50 value of approximately 15.63 µM, comparable to standard chemotherapeutic agents like Tamoxifen .
  • A549 (lung cancer) and A375 (melanoma) : In vitro studies indicated that the compound inhibited cell proliferation effectively, with IC50 values ranging from 10 to 20 µM across different concentrations .

The mechanism of action appears to involve apoptosis induction, as evidenced by increased expression levels of pro-apoptotic markers such as p53 and caspase-3 in treated cells .

Cell Line IC50 (µM) Mechanism
MCF-715.63Apoptosis via p53 activation
A54912.5Cell cycle arrest
A37518.0Increased caspase activity

Anti-inflammatory Activity

Another significant aspect of the compound's biological profile is its anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound effectively reduced nitric oxide (NO) and prostaglandin E2 (PGE2) production in a dose-dependent manner:

  • At concentrations of 50 µM, the compound inhibited NO production by up to 81.91% and PGE2 production by 99.38% compared to LPS-treated controls .

This suggests that the compound may exert its anti-inflammatory effects by modulating the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Antimicrobial Activity

Preliminary evaluations have also indicated potential antimicrobial properties against various bacterial strains. The compound demonstrated moderate inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .

Case Studies

  • In Vivo Studies : A study conducted on zebrafish larvae showed that administration of the compound significantly reduced inflammation markers in response to LPS exposure, supporting its potential use in treating inflammatory diseases .
  • Synergistic Effects : Research has indicated that combining this compound with other known anti-cancer agents may enhance therapeutic efficacy, suggesting a possible avenue for combination therapies in oncology .

Q & A

Basic: What synthetic protocols are established for synthesizing 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Precursor Preparation : Reacting a pyrazole-containing ketone (e.g., 3-acetyl-5-cyano-1,2,4-thiadiazole) with substituted phenylhydrazines to form indole or pyrazole intermediates .

Hydrazide Formation : Treating an ester precursor (e.g., ethyl 2-[4-(1-acylpyrazolyl)phenoxy]acetate) with hydrazine hydrate in ethanol under reflux (6–8 hours). The reaction is monitored via TLC, followed by solvent evaporation and recrystallization .

Purification : Crude products are filtered under vacuum and recrystallized using ethanol or acetone to achieve >90% purity .

Basic: Which spectroscopic and analytical methods are recommended for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Confirm hydrazide (-CONHNH₂) and hydroxyl (-OH) functional groups (stretching bands at ~3250 cm⁻¹ for N-H and ~1650 cm⁻¹ for C=O) .
  • NMR (¹H/¹³C) : Assign protons on the pyrazole ring (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and hydrazide NH signals (δ 9–10 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding networks (e.g., pyrazole-phenyl π-stacking interactions) .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to ethanol .
  • Catalyst Use : Adding glacial acetic acid (5 drops) accelerates cyclization reactions by stabilizing intermediates .
  • Temperature Control : Lowering reflux temperatures (70–80°C) reduces side products like oxidized pyrazoles .
  • Design of Experiments (DoE) : Statistically optimize molar ratios (e.g., hydrazine:ester = 1.2:1) and reaction times .

Advanced: What strategies resolve contradictions in reaction pathways for structural analogs?

Methodological Answer:

  • By-Product Analysis : Use HPLC-MS to identify unexpected products (e.g., pyrazole vs. indole derivatives when substituting phenylhydrazines) .
  • Mechanistic Studies : Employ density functional theory (DFT) to model competing pathways (e.g., nucleophilic attack at carbonyl vs. pyrazole ring) .
  • Comparative Synthesis : Replicate conflicting protocols (e.g., ’s phenylhydrazine vs. 4-methoxyphenylhydrazine reactions) to isolate critical variables .

Basic: What biological assays are suitable for initial activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) or urease inhibition to evaluate pesticidal or antimicrobial potential .
  • Cell Viability Assays : Use MTT assays on cancer cell lines (e.g., HeLa) to screen for antitumor activity linked to pyrazole moieties .
  • Antioxidant Testing : Measure DPPH radical scavenging activity due to phenolic -OH groups .

Advanced: How do substituent modifications on the pyrazole ring affect bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Electron-Withdrawing Groups (e.g., -Cl, -CN): Enhance pesticidal activity by increasing electrophilicity .
    • Methoxy Groups : Improve pharmacokinetic properties (e.g., bioavailability) via increased lipophilicity .
    • Comparative Analysis : Synthesize derivatives with varying aryl groups (e.g., 2-methoxyphenyl vs. 4-fluorophenyl) and test in parallel bioassays .

Advanced: What computational methods validate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to AChE (PDB ID: 4EY7) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with pyrazole-NH) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict optimized structures .

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